molecular formula C14H17BrN2O B14310528 N-(3-Bromophenyl)-2-cyano-3-methylhexanamide CAS No. 110234-17-8

N-(3-Bromophenyl)-2-cyano-3-methylhexanamide

Cat. No.: B14310528
CAS No.: 110234-17-8
M. Wt: 309.20 g/mol
InChI Key: XYHBQSXZDMMWLF-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2-cyano-3-methylhexanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group, a cyano group, and a hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromophenyl)-2-cyano-3-methylhexanamide typically involves multi-step organic reactions. One common method is the bromination of aniline derivatives followed by the introduction of the cyano group and the formation of the hexanamide chain. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as column chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenyl)-2-cyano-3-methylhexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-(3-Bromophenyl)-2-cyano-3-methylhexanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-Bromophenyl)-2-cyano-3-methylhexanamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the normal function of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Bromophenyl)propanamide
  • N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide
  • (3S)-N-(3-Bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-(3-Bromophenyl)-2-cyano-3-methylhexanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

110234-17-8

Molecular Formula

C14H17BrN2O

Molecular Weight

309.20 g/mol

IUPAC Name

N-(3-bromophenyl)-2-cyano-3-methylhexanamide

InChI

InChI=1S/C14H17BrN2O/c1-3-5-10(2)13(9-16)14(18)17-12-7-4-6-11(15)8-12/h4,6-8,10,13H,3,5H2,1-2H3,(H,17,18)

InChI Key

XYHBQSXZDMMWLF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C#N)C(=O)NC1=CC(=CC=C1)Br

Origin of Product

United States

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